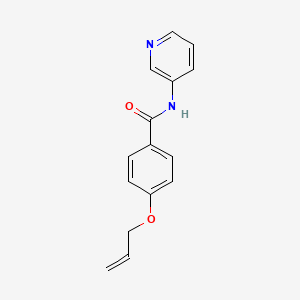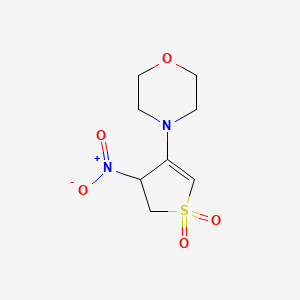![molecular formula C17H22N2O3 B5234590 ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate](/img/structure/B5234590.png)
ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate, also known as E-3810, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a quinoline derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.
Wirkmechanismus
The mechanism of action of ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. These pathways are involved in cell proliferation, inflammation, and angiogenesis, which are important processes in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the reduction of inflammatory cytokines and chemokines, the reduction of oxidative stress, and the improvement of endothelial function. These effects are important in the prevention and treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate has several advantages for lab experiments, including its high purity and stability, its well-defined chemical structure, and its ability to inhibit multiple signaling pathways. However, ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate, including the optimization of its synthesis method, the evaluation of its pharmacokinetic and pharmacodynamic properties, and the development of its analogs with improved potency and selectivity. Additionally, the therapeutic potential of ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate in other diseases, such as neurodegenerative diseases and metabolic disorders, should be explored.
Synthesemethoden
Ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate has been synthesized using various methods, including the reaction of 8-ethyl-4-chloroquinoline with 2-hydroxypropylamine and ethyl chloroformate, and the reaction of 8-ethyl-4-hydroxyquinoline with 2-(chloromethyl)oxirane and ethyl chloroformate. These methods have been optimized to produce high yields of ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate with good purity.
Wissenschaftliche Forschungsanwendungen
Ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer research, ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In inflammation research, ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. In cardiovascular research, ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate has been shown to reduce the formation of atherosclerotic plaques and improve endothelial function.
Eigenschaften
IUPAC Name |
ethyl 8-ethyl-4-(2-hydroxypropylamino)quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-4-12-7-6-8-13-15(12)19-10-14(17(21)22-5-2)16(13)18-9-11(3)20/h6-8,10-11,20H,4-5,9H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAIYHMIAAWMQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=C(C=N2)C(=O)OCC)NCC(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]quinoline-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline](/img/structure/B5234511.png)
![N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5234515.png)
amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5234516.png)

![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5234534.png)

![2-(4-chlorophenoxy)-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5234540.png)

![3-[5-(2,5-dimethyl-3-furyl)-1,3,4-oxadiazol-2-yl]-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B5234555.png)

![1-chloro-4-(2-chlorophenyl)-2-[(2-nitrophenyl)thio]-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B5234564.png)
![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]butanamide](/img/structure/B5234570.png)

![4-(5-bromo-2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5234588.png)